

In-Depth Technical Guide to the Chemical Structure of Erythroxytriol P

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Compound of Interest

Compound Name: Erythroxytriol P

Cat. No.: B12296451

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Abstract

Erythroxytriol P is a naturally occurring diterpenoid that has been isolated from various plant species, including those from the *Erythroxylum* and *Sapium* genera. Its chemical structure, first elucidated in the 1960s, is characterized by a complex tetracyclic ring system. This technical guide provides a comprehensive overview of the chemical structure of **Erythroxytriol P**, including its physicochemical properties and a summary of its reported biological context. Due to the historical nature of the primary literature, detailed modern spectroscopic data and extensive biological activity studies are limited. This document compiles the available information to serve as a foundational resource for researchers interested in this natural product.

Chemical Structure and Properties

Erythroxytriol P is a diterpenoid with the molecular formula $C_{20}H_{36}O_3$ and a molecular weight of approximately 324.5 g/mol. Its structure is based on a complex tetracyclic hydrocarbon skeleton. The initial structural elucidation was reported by Connolly et al. in 1966, who isolated the compound from *Erythroxylum monogynum*[1][2]. It has also been identified in *Erythroxylum cuneatum* and *Sapium discolor*.

The systematic name for **Erythroxytriol P** is not consistently used in the literature, with various nomenclature systems applied over the years. However, its CAS number is 7121-99-5,

providing a definitive identifier.

Key Structural Features:

- **Tetracyclic Diterpene Core:** The molecule is built upon a four-ring system, which is a common structural motif in diterpenoids.
- **Three Hydroxyl Groups:** The "triol" designation in its name indicates the presence of three hydroxyl (-OH) groups, which contribute to its polarity and potential for hydrogen bonding.
- **Stereochemistry:** The molecule contains multiple stereocenters, leading to a specific three-dimensional conformation that is crucial for its biological activity.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₆ O ₃	
Molecular Weight	~324.5 g/mol	
CAS Number	7121-99-5	
Appearance	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

Spectroscopic Data

Detailed, modern spectroscopic data for **Erythroxytriol P** is not widely available in publicly accessible literature. The original structure elucidation was based on techniques available in the 1960s, which primarily included classical chemical degradation methods and early forms of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H-NMR and ¹³C-NMR spectral data with peak assignments for **Erythroxytriol P** are not readily found in current databases.

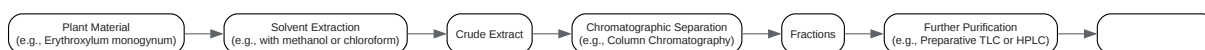
Infrared (IR) Spectroscopy: The IR spectrum of **Erythroxytriol P** is expected to show characteristic absorptions for O-H stretching from the hydroxyl groups (typically in the region of 3200-3600 cm^{-1}) and C-H stretching from the aliphatic backbone (typically in the region of 2850-3000 cm^{-1}).

Mass Spectrometry (MS): The mass spectrum of **Erythroxytriol P** would be expected to show a molecular ion peak $[M]^+$ corresponding to its molecular weight.

Experimental Protocols

Detailed experimental protocols for the isolation of **Erythroxytriol P** are described in the original 1966 publication by Connolly et al. The general procedure involves the extraction of the plant material with organic solvents, followed by chromatographic separation to purify the compound.

A generalized workflow for the isolation of natural products like **Erythroxytriol P** is depicted below.



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Figure 1: Generalized workflow for the isolation of **Erythroxytriol P**.

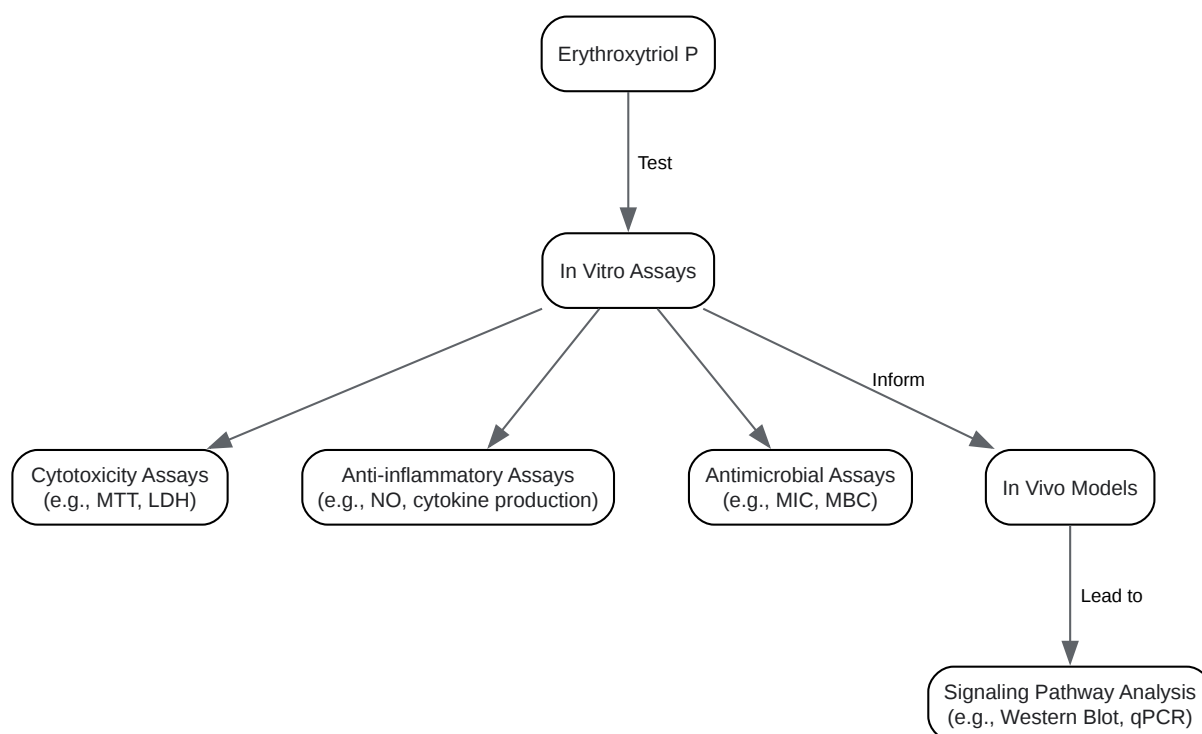
Biological Activity and Signaling Pathways

There is a significant lack of recent, detailed studies on the biological activity of pure **Erythroxytriol P**. Some early reports suggested potential "cocaine-like activity," likely due to its isolation from *Erythroxylum* species, which are known for producing tropane alkaloids. However, it is important to note that **Erythroxytriol P** is a diterpenoid and structurally distinct from cocaine.

No specific signaling pathways modulated by **Erythroxytriol P** have been elucidated in the available literature. Research on the biological effects of diterpenoids as a class suggests a wide range of potential activities, including anti-inflammatory, antimicrobial, and cytotoxic

effects. However, without specific studies on **Erythroxytriol P**, any such activities remain speculative.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel natural product like **Erythroxytriol P**.



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Figure 2: Logical workflow for the biological evaluation of **Erythroxytriol P**.

Conclusion and Future Directions

Erythroxytriol P represents a structurally interesting natural product whose biological potential remains largely unexplored with modern techniques. The foundational work from the 1960s provides a basis for its chemical identity, but there is a clear need for re-isolation or synthesis of this compound to enable comprehensive spectroscopic characterization and a thorough investigation of its pharmacological properties. Future research should focus on:

- **Total Synthesis:** A successful total synthesis would provide a reliable source of **Erythroxytriol P** for research purposes.
- **Full Spectroscopic Characterization:** Detailed 1D and 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction studies are necessary to unequivocally confirm its structure and stereochemistry.
- **Biological Screening:** A broad-based biological screening of pure **Erythroxytriol P** against various cell lines and microbial strains is warranted to identify any significant cytotoxic, anti-inflammatory, or antimicrobial activities.
- **Mechanism of Action Studies:** Should any significant biological activity be identified, further studies to elucidate the underlying signaling pathways and molecular targets would be crucial.

This technical guide serves as a starting point for researchers, highlighting both what is known and the significant knowledge gaps that exist for **Erythroxytriol P**.

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